molecular formula C22H25ClN2O4 B250463 N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Katalognummer: B250463
Molekulargewicht: 416.9 g/mol
InChI-Schlüssel: NCZWEIRAKNCBTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and graft-versus-host disease.

Wirkmechanismus

N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide binds irreversibly to the cysteine residue in the active site of BTK, preventing its phosphorylation and downstream signaling. This leads to inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. This compound has also been shown to inhibit other kinases in the same family, such as ITK and TXK, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in B-cell malignancies, as well as modulate the tumor microenvironment by reducing the expression of cytokines and chemokines. This compound has also been shown to inhibit the activation of T-cells and dendritic cells, which may contribute to its immunomodulatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has several advantages for laboratory experiments, including its potency and selectivity for BTK, as well as its ability to penetrate the blood-brain barrier. However, this compound has also been shown to cause off-target effects on other kinases, such as EGFR and HER2, which may limit its utility in certain contexts.

Zukünftige Richtungen

For N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide research include clinical trials in B-cell malignancies and autoimmune diseases, as well as combination therapy studies with other targeted agents. The development of more potent and selective BTK inhibitors is also an active area of research, as well as the identification of biomarkers for patient selection and monitoring. Finally, the role of BTK inhibition in other cell types and disease contexts, such as T-cell malignancies and inflammatory disorders, is also an area of active investigation.

Synthesemethoden

The synthesis of N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, including the preparation of key intermediates and the coupling of the final benzamide moiety. The process is typically carried out in a multi-step reaction sequence using various reagents and solvents. The final product is purified by column chromatography and characterized using spectroscopic techniques.

Wissenschaftliche Forschungsanwendungen

N-[5-(butyrylamino)-2-chlorophenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK activity, leading to decreased proliferation and survival of malignant B-cells. This compound has also shown synergistic effects with other targeted therapies, such as venetoclax and lenalidomide.

Eigenschaften

Molekularformel

C22H25ClN2O4

Molekulargewicht

416.9 g/mol

IUPAC-Name

N-[5-(butanoylamino)-2-chlorophenyl]-4-(oxolan-2-ylmethoxy)benzamide

InChI

InChI=1S/C22H25ClN2O4/c1-2-4-21(26)24-16-8-11-19(23)20(13-16)25-22(27)15-6-9-17(10-7-15)29-14-18-5-3-12-28-18/h6-11,13,18H,2-5,12,14H2,1H3,(H,24,26)(H,25,27)

InChI-Schlüssel

NCZWEIRAKNCBTM-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Kanonische SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.